Cas no 101710-61-6 (1,4-Benzenedimethanaminium,N1,N1,N4,N4-tetraethyl-N1,N4-bis(2-hydroxyethyl)-, bromide (1:2))
101710-61-6 structure
Product Name:1,4-Benzenedimethanaminium,N1,N1,N4,N4-tetraethyl-N1,N4-bis(2-hydroxyethyl)-, bromide (1:2)
Numero CAS:101710-61-6
MF:C20H38Br2N2O2
MW:498.335924625397
CID:142288
PubChem ID:58752
Update Time:2025-04-19
1,4-Benzenedimethanaminium,N1,N1,N4,N4-tetraethyl-N1,N4-bis(2-hydroxyethyl)-, bromide (1:2) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,4-Benzenedimethanaminium,N1,N1,N4,N4-tetraethyl-N1,N4-bis(2-hydroxyethyl)-, bromide (1:2)
- [4-[[diethyl(2-hydroxyethyl)azaniumyl]methyl]phenyl]methyl-diethyl-(2-hydroxyethyl)azanium,dibromide
- AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROM IDE
- (p-Phenylenedimethylene)bis(diethyl(2-hydroxyethyl)ammonium bromide)
- N,N'-(benzene-1,4-diyldimethanediyl)bis(N,N-diethyl-2-hydroxyethanaminium) dibromide
- DTXSID50906523
- AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE
- N,N'-[1,4-Phenylenebis(methylene)]bis(N,N-diethyl-2-hydroxyethan-1-aminium) dibromide
- [4-[[diethyl(2-hydroxyethyl)azaniumyl]methyl]phenyl]methyl-diethyl-(2-hydroxyethyl)azanium;dibromide
- [4-[[diethyl(2-hydroxyethyl)azaniumyl]methyl]phenyl]methyl-diethyl-(2-hydroxyethyl)azanium dibromide
- 101710-61-6
-
- Inchi: 1S/C20H38N2O2.2BrH/c1-5-21(6-2,13-15-23)17-19-9-11-20(12-10-19)18-22(7-3,8-4)14-16-24;;/h9-12,23-24H,5-8,13-18H2,1-4H3;2*1H/q+2;;/p-2
- Chiave InChI: YMHJSUFHNFPYCG-UHFFFAOYSA-L
- Sorrisi: [Br-].[Br-].OCC[N+](CC)(CC)CC1C=CC(=CC=1)C[N+](CC)(CC)CCO
Proprietà calcolate
- Massa esatta: 457.8326
- Massa monoisotopica: 496.130004
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 26
- Conta legami ruotabili: 12
- Complessità: 288
- Conteggio di unità legate in modo Covalent: 3
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 40.5
Proprietà sperimentali
- Densità: g/cm3
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- PSA: 39.8
- LogP: -3.60760
1,4-Benzenedimethanaminium,N1,N1,N4,N4-tetraethyl-N1,N4-bis(2-hydroxyethyl)-, bromide (1:2) Letteratura correlata
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
101710-61-6 (1,4-Benzenedimethanaminium,N1,N1,N4,N4-tetraethyl-N1,N4-bis(2-hydroxyethyl)-, bromide (1:2)) Prodotti correlati
- 104-63-2(2-(Benzylamino)ethanol)
- 101-06-4(N,N-Dibenzylethanolamine)
- 101-98-4(2-Methyl(phenylmethyl)aminoethanol)
- 40171-87-7(2-(4-methylbenzyl)aminoethanol hydrochloride)
- 101-32-6(2,2'-(Benzylazanediyl)diethanol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti